Cas no 2171584-67-9 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid)

4-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-4-{4-(メチルスルファニル)フェニルカルバモイル}ブタン酸は、Fmoc保護基を有するスルフヒドリル反応性アミノ酸誘導体です。この化合物はペプチド合成において重要な中間体として機能し、特にシステイン残基の選択的修飾に適しています。メチルスルファニル基は高い反応性を示し、他の官能基との交差反応を最小限に抑えつつ、特異的な結合が可能です。Fmoc基は穏やかな塩基条件で脱保護可能で、固相ペプチド合成(SPPS)との互換性に優れています。カルボキシル基はさらに修飾可能なため、多様なコンジュゲーション化学への応用が期待されます。

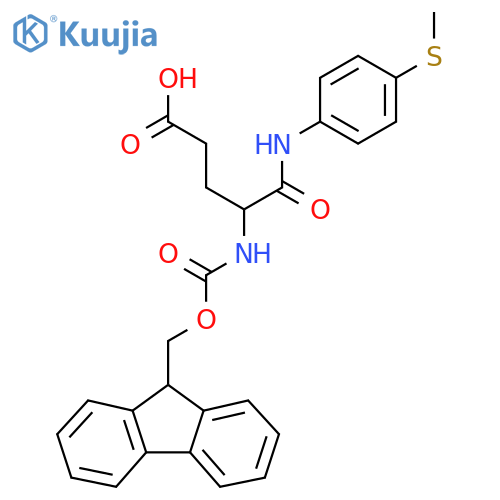

2171584-67-9 structure

商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid

- EN300-1509395

- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid

- 2171584-67-9

-

- インチ: 1S/C27H26N2O5S/c1-35-18-12-10-17(11-13-18)28-26(32)24(14-15-25(30)31)29-27(33)34-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)

- InChIKey: ZWUFOGLCYCJXEK-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC(=CC=1)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 490.15624311g/mol

- どういたいしつりょう: 490.15624311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 719

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 130Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1509395-50mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |

2171584-67-9 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1509395-500mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |

2171584-67-9 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1509395-100mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |

2171584-67-9 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1509395-2500mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |

2171584-67-9 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1509395-5000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |

2171584-67-9 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1509395-1.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |

2171584-67-9 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1509395-1000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |

2171584-67-9 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1509395-250mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |

2171584-67-9 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1509395-10000mg |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[4-(methylsulfanyl)phenyl]carbamoyl}butanoic acid |

2171584-67-9 | 10000mg |

$14487.0 | 2023-09-27 |

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

2171584-67-9 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{4-(methylsulfanyl)phenylcarbamoyl}butanoic acid) 関連製品

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬